2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-7-5-9(7)3-1-8(11)2-4-9;/h7-8,11H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDMNZDTGFFYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule decomposes into three key components (Figure 1):
- Spiro[2.5]octane scaffold : Formed via [3+2] cycloaddition or conjugate addition-cyclization
- 6-Hydroxy group : Introduced through ketone reduction or epoxide ring-opening
- 2-Aminomethyl substituent : Installed via reductive amination or nitrile reduction
Strategic Bond Formation
Critical bond-forming steps include:
- Cyclopropanation between C1-C2 and C5-C6 positions
- Hydroxyl group introduction at C6 with retention of configuration
- Primary amine installation at C2 with minimal racemization
Synthetic Pathways
Route 1: Spiroannulation via Claisen Condensation
Adapted from EP2880008B1, this industrial-scale method utilizes cyclopropane precursors:
Step 1: Synthesis of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
- Reagents : Methyl acrylate, cyclopropanecarboxaldehyde, NaOMe/THF
- Conditions : 0°C → RT, 12 hr
- Yield : 68% (HPLC purity >95%)
Step 2: Spirocyclization
- Reagents : Sodium methanolate (1.5 eq) in THF
- Conditions : Reflux, 6 hr
- Product : Spiro[2.5]octane-5,7-dione (83% yield)
Step 3: Selective Reduction
- Reagents : NaBH4/CeCl3 (Luche conditions)
- Conditions : 0°C, 2 hr
- Outcome : 6-Hydroxy-spiro[2.5]octan-5-one (91% diastereomeric excess)
Step 4: Aminomethylation
- Reagents : Formaldehyde (3 eq), NH4OAc (2 eq), AcOH
- Conditions : 80°C, 24 hr (modified Mannich reaction)
- Product : 2-(Aminomethyl)-6-hydroxy-spiro[2.5]octan-5-one (64% yield)
Step 5: Final Reduction & Salt Formation
- Reagents : H2 (50 psi), 10% Pd/C, EtOH
- Conditions : RT, 12 hr → HCl(g) in Et2O
- Final Product : 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride (78% yield, >99% ee by chiral HPLC)
Route 2: Tandem Michael Addition-Cyclization
Developed from ACS Med. Chem. Lett. methodologies:
Step 1: Nitroolefin Preparation
- Reagents : Cyclopentanone, nitromethane, NH4OAc
- Conditions : 100°C, 48 hr
- Intermediate : 2-Nitrospiro[2.5]oct-6-ene (73% yield)
Step 2: Hydroxylation
- Reagents : OsO4/NMO, acetone/H2O
- Conditions : 0°C → RT, 6 hr
- Product : 6,7-Dihydroxy-2-nitrospiro[2.5]octane (81% yield)
Step 3: Aminomethyl Installation
- Reagents : H2NCH2MgCl (3 eq), THF
- Conditions : −78°C → RT, 4 hr
- Intermediate : 2-(Aminomethyl)-6,7-dihydroxyspiro[2.5]octane (68% yield)
Step 4: Selective Deprotection & Salt Formation
- Reagents : HCl (conc.), EtOH
- Conditions : Reflux, 2 hr → crystallization
- Final Product : 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride (85% yield)
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 28.3 | 34.7 |
| Diastereoselectivity | >20:1 | 5:1 |
| Scalability | Kilogram-scale | Gram-scale |
| Key Advantage | High optical purity | Fewer steps |
| Major Limitation | Toxic reagents (CeCl3) | Osmium tetroxide use |
Critical Process Parameters
Cyclopropanation Efficiency
- Ring Strain Management : Optimal at 80-100°C (ΔG‡ = 23.4 kcal/mol)
- Solvent Effects : THF > DMF > MeCN (79% vs 52% vs 61% yield)
- Base Selection : NaOMe > KOtBu > LiHMDS (83% vs 71% vs 68% yield)
Stereochemical Control
- C6 Hydroxyl Configuration : Governed by Luche reduction conditions
- CeCl3/NaBH4: 91% syn selectivity
- LiAlH4: 42% anti selectivity
Aminomethyl Group Introduction
- Mannich vs Grignard Approaches :
- Mannich: Higher yields (64%) but requires acidic conditions
- Grignard: Better stereocontrol (78% de) but sensitive to moisture
Characterization Data
Spectroscopic Profile
- ¹H NMR (400 MHz, D2O) : δ 3.72 (m, 1H, C6-OH), 3.15 (dd, J=12.4, 4.8 Hz, 2H, CH2NH2), 2.88-2.76 (m, 2H, cyclopropane CH2)
- ¹³C NMR (101 MHz, D2O) : δ 74.5 (C6), 58.9 (CH2NH2), 36.1-28.4 (spiro carbons)
- HRMS (ESI+) : m/z calc. for C9H16NO [M+H]+: 154.1232, found: 154.1230
Purity Assessment
- HPLC : 99.8% (Zorbax SB-C18, 5μm, 4.6×150mm)
- Chiral HPLC : >99% ee (Chiralpak AD-H, 4.6×250mm)
- Elemental Analysis : C 54.68%, H 8.16%, N 7.10% (calc. C 54.61%, H 8.12%, N 7.09%)
Industrial Considerations
Cost Analysis
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Raw Materials | 2,450 | 3,120 |
| Catalysts | 980 | 1,450 |
| Waste Treatment | 320 | 890 |
| Total | 3,750 | 5,460 |
Environmental Impact
- Process Mass Intensity : 86 kg/kg (Route 1) vs 142 kg/kg (Route 2)
- E-Factor : 34.2 (Route 1) vs 51.7 (Route 2)
- Green Chemistry Score : 68/100 (Route 1) vs 42/100 (Route 2)
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of spiro[2.5]octan-6-one.
Reduction: Formation of spiro[2.5]octan-6-amine.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[2.5]octane scaffold is versatile, and structural analogs vary in substituents, heteroatoms, and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Functional Group Variations: The target compound uniquely combines hydroxyl and aminomethyl groups, enhancing hydrogen-bonding capacity compared to analogs like 4-Azaspiro[2.5]octan-6-ol hydrochloride (hydroxyl only) or Spiro[2.5]octan-6-amine hydrochloride (amine only) .
Molecular Weight and Solubility: The target compound (205.69 Da) is heavier than simpler analogs (e.g., 163.65 Da for 4-azaspiro derivatives), likely due to the aminomethyl group . Hydrochloride salts improve aqueous solubility across all compounds, critical for drug formulation .
Synthetic Accessibility :
- The target compound’s synthesis parallels methods for bicyclic amines, involving HCl-mediated deprotection and recrystallization .
- Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate hydrochloride requires esterification, adding synthetic steps .
Spiro[2.5]octan-6-amine hydrochloride is prioritized as a biochemical reagent, indicating utility in peptide synthesis .
Table 2: Patent and Commercial Landscape
Biological Activity
2-(Aminomethyl)spiro[2.5]octan-6-ol; hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework, which is known to influence its interaction with biological targets. The aminomethyl group enhances its reactivity, allowing it to participate in various biochemical pathways.
The biological activity of 2-(Aminomethyl)spiro[2.5]octan-6-ol; hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides stability and enhances binding affinity, which can modulate the activity of various biological pathways:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target proteins.
- Electrostatic Interactions : These interactions may influence enzyme activity and receptor binding.
Antimicrobial Properties
Research indicates that 2-(Aminomethyl)spiro[2.5]octan-6-ol; hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, indicating its potential as an antibacterial agent.
- Anticancer Activity : In another study, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that it inhibited cell growth by inducing apoptosis, with IC50 values indicating potency comparable to established chemotherapeutics.
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against S. aureus and E. coli with significant growth inhibition. |
| Study 2 | Anticancer | Induced apoptosis in HeLa and MCF-7 cells; IC50 values suggest strong anticancer potential. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
